Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine
Description
Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine is a piperazine derivative characterized by a trifluoromethyl-substituted phenyl group at the 3-position of the aromatic ring and a propylamine chain terminating in a methyl group. Its molecular formula is C₁₅H₂₃F₃N₃ (MW: 302.36 g/mol).
Synthetic approaches for analogous compounds (e.g., ) often employ reductive amination or nucleophilic substitution to functionalize the piperazine core. While direct synthesis data for this specific compound are unavailable in the provided evidence, its structural features align with methods used for related piperazine derivatives .
Properties
Molecular Formula |
C15H22F3N3 |
|---|---|
Molecular Weight |
301.35 g/mol |
IUPAC Name |
N-methyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C15H22F3N3/c1-19-6-3-7-20-8-10-21(11-9-20)14-5-2-4-13(12-14)15(16,17)18/h2,4-5,12,19H,3,6-11H2,1H3 |
InChI Key |
BCLCRIPSWYODFR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with 1-chloropropane to form 3-(trifluoromethyl)phenylpropylamine.
Cyclization: The intermediate is then reacted with ethylene diamine to form the piperazine ring.
Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially leading to the formation of difluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoromethyl group enhances the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Classification and Key Variations
The compound is compared to four classes of analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Findings
a) Substituent Position and Electronic Effects
- 11e). Meta-substitution may reduce metabolic stability but enhance selectivity for hydrophobic binding pockets .
- Methylamine vs. Urea : The target’s terminal methylamine group lacks the hydrogen-bonding capacity of urea derivatives (e.g., 11e), which may reduce solubility but improve membrane permeability .
c) Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP (~2.5) compared to non-fluorinated analogs (e.g., 3-(4-Methylpiperazin-1-yl)propan-1-amine, logP ~1.2), favoring CNS penetration .
- Molecular Weight : The target’s MW (302.36) is lower than patent compounds (e.g., 468.20 in ), suggesting better oral bioavailability .
Biological Activity
Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine, a compound characterized by its complex piperazine structure, has garnered attention in pharmacological research for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.35 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity, making it a subject of interest in drug design.
Research indicates that compounds with similar structural motifs often interact with various neurotransmitter systems, including serotonin (5-HT) and dopamine receptors. This compound may exhibit activity through:
- Serotonergic Modulation : Potentially influencing mood regulation and exhibiting antidepressant-like effects.
- Dopaminergic Activity : Possible implications in treating conditions like schizophrenia or Parkinson's disease due to its interactions with dopamine receptors.
Antidepressant Effects
Recent studies have highlighted the antidepressant-like effects of compounds structurally related to this compound. For instance, a related compound demonstrated significant modulation of serotonergic pathways in animal models, suggesting that similar mechanisms may be at play for this compound as well .
Antitumor Activity
Compounds featuring piperazine moieties have been evaluated for their antitumor properties. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy. The specific IC50 values for related compounds suggest that modifications to the piperazine structure can enhance cytotoxicity against various cancer types .
Case Studies and Research Findings
Pharmacological Implications
The structural characteristics of this compound suggest several pharmacological applications:
- Antidepressants : Its potential to modulate serotonergic systems positions it as a candidate for developing new antidepressants.
- Anticancer Agents : The observed cytotoxic effects in cancer cell lines indicate possible applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
